molecular formula C14H7N5O2 B12218722 2'-imino-2,4'-dioxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hexane]-1',5'-dicarbonitrile

2'-imino-2,4'-dioxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hexane]-1',5'-dicarbonitrile

Cat. No.: B12218722
M. Wt: 277.24 g/mol
InChI Key: XLIUPTTVIFPTHW-UHFFFAOYSA-N
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Description

2’-imino-2,4’-dioxospiro[1H-indole-3,6’-3-azabicyclo[3.1.0]hexane]-1’,5’-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-imino-2,4’-dioxospiro[1H-indole-3,6’-3-azabicyclo[3.1.0]hexane]-1’,5’-dicarbonitrile involves multiple steps. One common method starts with the reaction of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles with nucleophiles. This reaction forms addition products at the cyano groups while conserving the three-membered ring . The intermediate products, such as 2-amino-4,4-dialkoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitriles, are then converted into the target compound by the action of acetic and sulfuric acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2’-imino-2,4’-dioxospiro[1H-indole-3,6’-3-azabicyclo[3.1.0]hexane]-1’,5’-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-imino-2,4’-dioxospiro[1H-indole-3,6’-3-azabicyclo[3.1.0]hexane]-1’,5’-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2’-imino-2,4’-dioxospiro[1H-indole-3,6’-3-azabicyclo[3.1.0]hexane]-1’,5’-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole moiety. The compound may bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
  • 1H-indole-3-carbaldehyde derivatives

Uniqueness

What sets 2’-imino-2,4’-dioxospiro[1H-indole-3,6’-3-azabicyclo[3.1.0]hexane]-1’,5’-dicarbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H7N5O2

Molecular Weight

277.24 g/mol

IUPAC Name

2'-imino-2,4'-dioxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hexane]-1',5'-dicarbonitrile

InChI

InChI=1S/C14H7N5O2/c15-5-12-9(17)19-10(20)13(12,6-16)14(12)7-3-1-2-4-8(7)18-11(14)21/h1-4H,(H,18,21)(H2,17,19,20)

InChI Key

XLIUPTTVIFPTHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C4(C3(C(=O)NC4=N)C#N)C#N

Origin of Product

United States

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